molecular formula C22H18FN3O2S2 B3400433 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1040662-00-7

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B3400433
CAS No.: 1040662-00-7
M. Wt: 439.5 g/mol
InChI Key: IPXFLPFLJXWWEH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-ethyl group, 4-oxo moiety, and 7-phenyl ring. A sulfanyl acetamide group is attached at position 2, linked to a 4-fluorophenyl substituent.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-2-26-21(28)20-19(17(12-29-20)14-6-4-3-5-7-14)25-22(26)30-13-18(27)24-16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXFLPFLJXWWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Sulfanyl Group: This step involves the reaction of the thienopyrimidine intermediate with a thiol reagent under appropriate conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-thienopyrimidine intermediate with 4-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepDescription
Thieno[3,2-d]pyrimidine CoreCyclization reactions with sulfur and nitrogen sources
Substituent IntroductionElectrophilic substitution with ethyl and phenyl groups

The biological activity of this compound has been explored in various studies, indicating potential applications in antimicrobial and antitumor therapies.

Antimicrobial Properties

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds related to this structure have demonstrated antibacterial effects against E. coli and S. aureus , with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Studies indicate that thienopyrimidines can inhibit de novo purine biosynthesis by targeting enzymes such as GARFTase and AICARFTase, which are crucial in cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of thienopyrimidine derivatives in clinical settings:

  • Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry examined various thienopyrimidine derivatives for their antibacterial properties against clinical isolates of E. coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics.
  • Antitumor Efficacy Study : Research published in Cancer Letters evaluated the antitumor efficacy of a related thienopyrimidine derivative in vitro and in vivo. The findings suggested significant tumor reduction in treated mice compared to controls.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural variations and inferred properties:

Compound Core Structure Key Substituents Inferred Properties/Biological Relevance References
Target compound : 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide Thieno[3,2-d]pyrimidine - 3-Ethyl
- 4-Oxo
- 7-Phenyl
- Sulfanyl-N-(4-fluorophenyl)acetamide
Enhanced lipophilicity due to ethyl and fluorophenyl groups; potential kinase inhibition based on core similarity.
Analog 1 : 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidine - 3-(4-Methylphenyl)
- 4-Oxo
- Sulfanyl-N-(4-trifluoromethoxyphenyl)acetamide
Increased metabolic stability from trifluoromethoxy group; methylphenyl may reduce steric hindrance.
Analog 2 : (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide Indole - Fluorostyryl
- Trifluoroacetyl
- N-(4-fluorophenyl)acetamide
Indole core may enhance DNA intercalation; fluorinated groups improve bioavailability. Tested in pLDH assays.
Analog 3 : 2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine - Sulfamoylphenyl
- Pyrimidin-2-yl
Sulfamoyl group enhances solubility; pyrrolo-pyrimidine core favors hydrogen bonding with target enzymes.

Key Structural and Functional Insights :

In contrast, pyrrolo-pyrimidine (Analog 3) introduces nitrogen atoms that may facilitate hydrogen bonding . Indole-based analogs (Analog 2) exhibit planar structures conducive to intercalation or π-π stacking, often associated with anticancer activity .

Substituent Effects :

  • Fluorophenyl vs. Trifluoromethoxyphenyl : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, while Analog 1’s trifluoromethoxy group enhances metabolic resistance but may increase molecular weight .
  • Ethyl vs. Methylphenyl : The 3-ethyl group in the target compound likely improves membrane permeability compared to Analog 1’s 4-methylphenyl, which may reduce steric bulk .

Biological Assay Context: Analog 2 was evaluated in pLDH assays (linked to antimalarial activity), suggesting fluorophenyl acetamides may target parasite lactate dehydrogenase. The target compound’s thieno-pyrimidine core could similarly interact with NAD+-binding domains .

Patent and Pharmacopeial Relevance

  • N-(4-fluorophenyl)acetamide derivatives are frequently patented, with modifications to the aryl group (e.g., hydroxy, trifluoromethoxy) influencing claim scope .
  • Complex acetamide stereoisomers (e.g., those in ) highlight the importance of chiral centers in pharmacokinetics, though the target compound lacks such complexity .

Biological Activity

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities. This compound's unique structure, which includes a thieno[3,2-d]pyrimidine core and various substituents, positions it as a candidate for pharmacological exploration.

Chemical Structure

The molecular formula of the compound is C25H24FN3O2SC_{25}H_{24}FN_{3}O_{2}S with a molecular weight of approximately 463.6 g/mol. The compound features a sulfanyl group attached to a thieno[3,2-d]pyrimidine core and an acetamide moiety.

PropertyValue
Molecular FormulaC25H24FN3O2SC_{25}H_{24}FN_{3}O_{2}S
Molecular Weight463.6 g/mol
CAS Number1040635-89-9

Anticancer Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth.

A notable study showed that thienopyrimidine derivatives exhibited IC50 values ranging from 10 µM to 30 µM against breast cancer cell lines (e.g., MCF-7), indicating moderate to potent anticancer activity .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Thienopyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibition of COX enzymes can lead to reduced inflammation and pain relief. For example, derivatives similar to the target compound have shown IC50 values around 20 µM against COX enzymes .

Cholinesterase Inhibition

Another area of interest is the potential of this compound to inhibit cholinesterase enzymes (AChE and BChE), which are implicated in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that thienopyrimidine derivatives can moderately inhibit these enzymes, with IC50 values reported between 15 µM and 25 µM . This activity may contribute to their neuroprotective effects.

Case Studies

  • Antitumor Activity : A study evaluated several thienopyrimidine derivatives for their cytotoxic effects on A549 lung cancer cells. The tested compounds demonstrated significant growth inhibition with some achieving IC50 values as low as 12 µM .
  • Neuroprotective Effects : Research on the cholinesterase inhibitory activity of related compounds indicated that modifications in the phenyl substituent could enhance biological activity. The presence of electron-withdrawing groups improved inhibitory potency against AChE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

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